molecular formula C11H18N2S B2759203 Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine CAS No. 1248980-23-5

Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine

Cat. No. B2759203
CAS RN: 1248980-23-5
M. Wt: 210.34
InChI Key: LGFYVUOINGVDGW-UHFFFAOYSA-N
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Description

Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine is a chemical compound with the CAS Number: 1248980-23-5 . It has a molecular weight of 210.34 . The IUPAC name for this compound is N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2S/c1-3-12-7-11-13-9-5-4-8(2)6-10(9)14-11/h8,12H,3-7H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The country of origin is UA . The shipping temperature is normal .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-3-12-7-11-13-9-5-4-8(2)6-10(9)14-11/h8,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFYVUOINGVDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(S1)CC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)methyl]amine

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